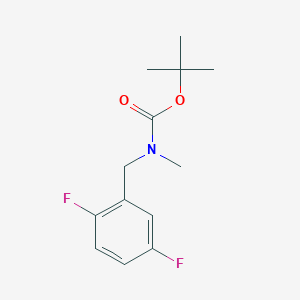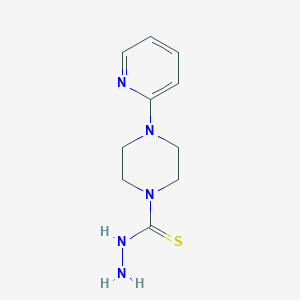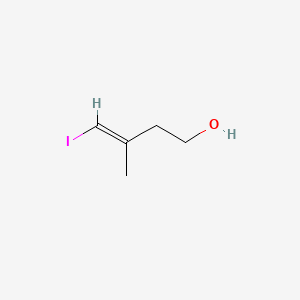
(E)-4-iodo-3-methylbut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Iodo-3-methylbut-3-en-1-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-iodo-3-methylbut-3-en-1-ol typically involves the iodination of 3-methylbut-3-en-1-ol. One common method is the reaction of 3-methylbut-3-en-1-ol with iodine and a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (E)-4-iodo-3-methylbutan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as cyanide or thiol groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide, thiol compounds in the presence of a base.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: (E)-4-Iodo-3-methylbutan-1-ol.
Substitution: Compounds with cyanide or thiol groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
(E)-4-Iodo-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-4-iodo-3-methylbut-3-en-1-ol involves its reactivity with various reagents. The iodine atom and the double bond in its structure make it susceptible to nucleophilic substitution and addition reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
4-Iodo-3-methylbut-3-en-1-ol: Lacks the (E)-configuration, leading to different reactivity and properties.
3-Iodo-2-methylprop-2-en-1-ol: Similar structure but with different positioning of the iodine atom and double bond.
4-Bromo-3-methylbut-3-en-1-ol: Bromine instead of iodine, resulting in different reactivity and applications.
Uniqueness: (E)-4-Iodo-3-methylbut-3-en-1-ol is unique due to its specific (E)-configuration, which influences its reactivity and interactions with other molecules. The presence of the iodine atom also imparts distinct chemical properties compared to similar compounds with different halogens.
Propiedades
Número CAS |
78592-73-1 |
|---|---|
Fórmula molecular |
C5H9IO |
Peso molecular |
212.03 g/mol |
Nombre IUPAC |
(E)-4-iodo-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H9IO/c1-5(4-6)2-3-7/h4,7H,2-3H2,1H3/b5-4+ |
Clave InChI |
SDIDNVVHRWFXCW-SNAWJCMRSA-N |
SMILES isomérico |
C/C(=C\I)/CCO |
SMILES canónico |
CC(=CI)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


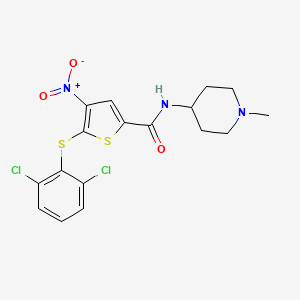
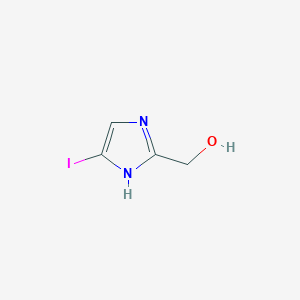
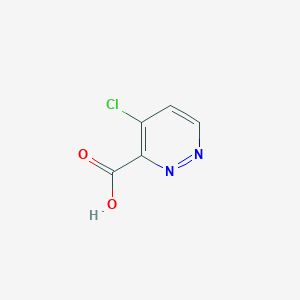
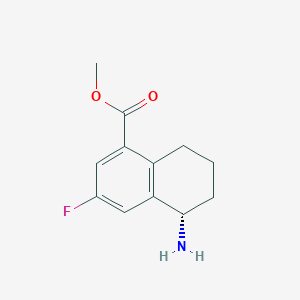
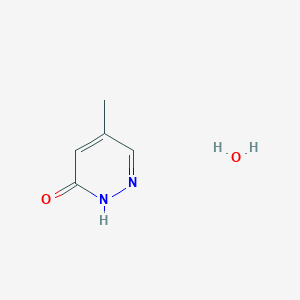
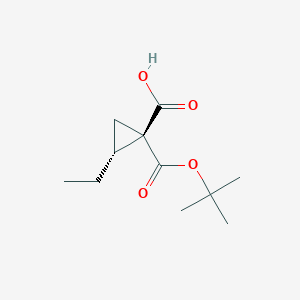
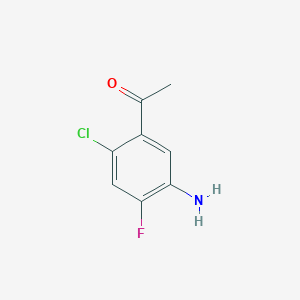
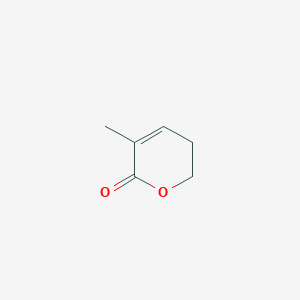
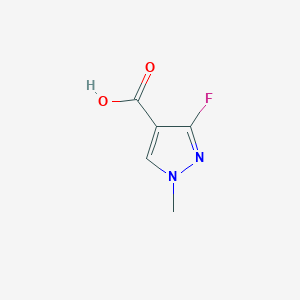
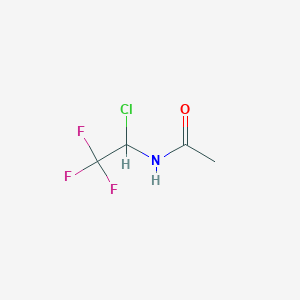
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
